ethyl 1-benzyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS No.: 214602-13-8
Cat. No.: VC11809508
Molecular Formula: C19H15F2NO3
Molecular Weight: 343.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 214602-13-8 |
|---|---|
| Molecular Formula | C19H15F2NO3 |
| Molecular Weight | 343.3 g/mol |
| IUPAC Name | ethyl 1-benzyl-6,7-difluoro-4-oxoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C19H15F2NO3/c1-2-25-19(24)14-11-22(10-12-6-4-3-5-7-12)17-9-16(21)15(20)8-13(17)18(14)23/h3-9,11H,2,10H2,1H3 |
| Standard InChI Key | WTGGQVMBZRAYKC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)CC3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)CC3=CC=CC=C3 |
Introduction
Synthesis and Preparation
The synthesis of quinoline derivatives often involves methods like the Skraup reaction or the Friedländer synthesis. For ethyl 1-benzyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a potential synthesis route might involve:
-
Starting Materials: Aniline derivatives, benzaldehyde, and appropriate fluorinating agents.
-
Reaction Conditions: High-temperature reactions in the presence of catalysts or strong acids.
-
Purification: Column chromatography or crystallization to isolate the desired compound.
Related Compounds
Compounds similar to ethyl 1-benzyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate include:
-
Ethyl 1-Ethyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate: This compound has an ethyl group instead of a benzyl group at the 1-position and is known for its chemical properties and potential applications .
-
Ethyl 6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate: Lacks the alkyl or aryl substitution at the 1-position, providing a simpler structure for comparison .
Biological and Chemical Significance
Quinoline derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities. While specific data on ethyl 1-benzyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is lacking, related compounds have shown potential as:
-
Antimicrobial Agents: Quinolines are known for their efficacy against various pathogens.
-
Anticancer Agents: Some quinoline derivatives have been studied for their anticancer properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume